2,4-Dichloro-7-nitrobenzothiazole

Overview

Description

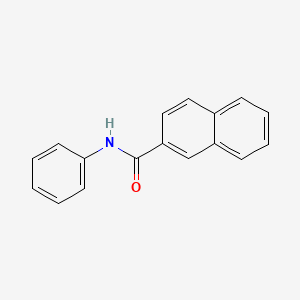

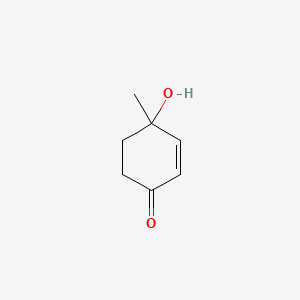

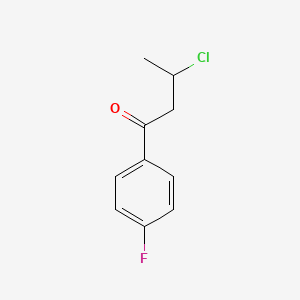

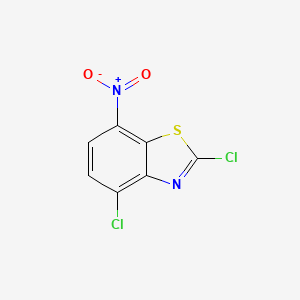

2,4-Dichloro-7-nitrobenzothiazole is a chemical compound with the molecular formula C7H2Cl2N2O2S . It is a derivative of benzothiazole, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-nitrobenzothiazole consists of a benzothiazole core with two chlorine atoms and a nitro group attached . The exact positions of these substituents can influence the compound’s properties and reactivity .Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives, including 2,4-Dichloro-7-nitrobenzothiazole, are a privileged scaffold in the field of synthetic and medicinal chemistry . They possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .

Antimicrobial Applications

Benzothiazole derivatives have demonstrated significant antimicrobial properties . They could potentially be used in the development of new antimicrobial agents.

Antioxidant Applications

These compounds have also shown antioxidant properties . They could be used in the development of drugs or supplements that help protect the body from damage by free radicals.

Antidiabetic Applications

Benzothiazole derivatives have demonstrated antidiabetic properties . They could potentially be used in the development of new treatments for diabetes.

Anticancer Applications

Benzothiazole derivatives have shown potential as anticancer medications . They could be used in the development of new treatments for various types of cancer.

Agricultural Applications

Nitro derivatives of benzazoles, including 2,4-Dichloro-7-nitrobenzothiazole, have found wide applications in agriculture . They have been used as pesticides, herbicides, and plant growth regulators .

Industrial Applications

In the industrial sector, nitro derivatives of benzazoles have been used as dyes and plasticizers . They could potentially be used in the development of new industrial products.

Radiosensitizers

Nitro derivatives of benzazoles have been used as radiosensitizers . They could potentially be used in radiation therapy to make cancer cells more sensitive to radiation treatment.

Future Directions

The future directions for research on 2,4-Dichloro-7-nitrobenzothiazole and related compounds could involve exploring their potential biological activities and developing more efficient synthesis methods . For instance, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of bioactive benzothiazole derivatives .

Mechanism of Action

Target of Action

The primary target of 2,4-Dichloro-7-nitrobenzothiazole is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the termination of nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . This makes AChE a crucial target for the treatment of neurodegenerative disorders .

Mode of Action

2,4-Dichloro-7-nitrobenzothiazole interacts with its target, AChE, by inhibiting its activity . The compound’s derivatives have been found to inhibit AChE with IC50 values in the nanomolar to micromolar range . This inhibition is achieved through a mixed type and reversible mode of enzyme inhibition . The effectiveness of this interaction is influenced by factors such as hydrogen bonding and π – π interactions .

Biochemical Pathways

Given its target, it can be inferred that it impacts the cholinergic neurotransmission pathway by inhibiting ache . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action and potentially alleviating symptoms of neurodegenerative disorders.

Pharmacokinetics

In silico molecular and admet properties of related compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .

Result of Action

The inhibition of AChE by 2,4-Dichloro-7-nitrobenzothiazole results in an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which may be beneficial in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

properties

IUPAC Name |

2,4-dichloro-7-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)6-5(3)10-7(9)14-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTLBRHYORVOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])SC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-nitrobenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)

![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B3386081.png)